molecular formula C35H34O5 B13696902 (4R,5S,6R)-4,5,6-Tris(benzyloxy)-3-[(benzyloxy)methyl]-2-cyclohexenone

(4R,5S,6R)-4,5,6-Tris(benzyloxy)-3-[(benzyloxy)methyl]-2-cyclohexenone

Cat. No.: B13696902
M. Wt: 534.6 g/mol
InChI Key: VZUKMTZDQDKJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,5S,6R)-4,5,6-Tris(benzyloxy)-3-[(benzyloxy)methyl]-2-cyclohexenone is a complex organic compound characterized by its unique structure, which includes multiple benzyloxy groups attached to a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S,6R)-4,5,6-Tris(benzyloxy)-3-[(benzyloxy)methyl]-2-cyclohexenone typically involves multiple steps, starting from simpler organic molecules. One common approach is the protection of hydroxyl groups using benzyl groups, followed by cyclization to form the cyclohexenone ring. The reaction conditions often require the use of strong bases and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4R,5S,6R)-4,5,6-Tris(benzyloxy)-3-[(benzyloxy)methyl]-2-cyclohexenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyclohexenone ring to a cyclohexanol ring.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4R,5S,6R)-4,5,6-Tris(benzyloxy)-3-[(benzyloxy)methyl]-2-cyclohexenone is used as an intermediate in the synthesis of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its benzyloxy groups can be modified to create derivatives that act as enzyme inhibitors or activators.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (4R,5S,6R)-4,5,6-Tris(benzyloxy)-3-[(benzyloxy)methyl]-2-cyclohexenone involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to changes in metabolic pathways and cellular processes, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (4R,5S,6R)-4,5,6-Tris(methoxy)-3-[(methoxy)methyl]-2-cyclohexenone
  • (4R,5S,6R)-4,5,6-Tris(ethoxy)-3-[(ethoxy)methyl]-2-cyclohexenone

Uniqueness

Compared to similar compounds, (4R,5S,6R)-4,5,6-Tris(benzyloxy)-3-[(benzyloxy)methyl]-2-cyclohexenone is unique due to the presence of benzyloxy groups, which provide distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications.

Properties

Molecular Formula

C35H34O5

Molecular Weight

534.6 g/mol

IUPAC Name

4,5,6-tris(phenylmethoxy)-3-(phenylmethoxymethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C35H34O5/c36-32-21-31(26-37-22-27-13-5-1-6-14-27)33(38-23-28-15-7-2-8-16-28)35(40-25-30-19-11-4-12-20-30)34(32)39-24-29-17-9-3-10-18-29/h1-21,33-35H,22-26H2

InChI Key

VZUKMTZDQDKJFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC(=O)C(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.